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Compound of Interest

Compound Name:
3-bromo-N-cyclohexyl-5-

fluorobenzamide

Cat. No.: B7892102

Get Quote

Executive Summary & Compound Identity
This guide provides a comprehensive spectral analysis of 3-bromo-N-cyclohexyl-5-
fluorobenzamide, a halogenated benzamide scaffold frequently utilized as an intermediate in

the synthesis of kinase inhibitors and CNS-active agents. The compound features a 1,3,5-

trisubstituted aromatic core, presenting unique NMR splitting patterns due to fluorine-proton

coupling (

) and a distinct mass spectral fingerprint driven by the bromine isotope effect (

).
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Property Value

IUPAC Name 3-bromo-N-cyclohexyl-5-fluorobenzamide

Molecular Formula

Molecular Weight 300.17 g/mol (Average)

Monoisotopic Mass
299.03 (for

)

CAS Registry
Not widely indexed; Analogous to CAS 176548-

70-2 (Acid Precursor)

LogP (Predicted) ~3.6

Synthesis & Impurity Profile
To interpret spectral data accurately, one must understand the synthetic origin. This compound

is typically synthesized via amide coupling of 3-bromo-5-fluorobenzoic acid with

cyclohexanamine.

Synthetic Pathway (Graphviz)
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Figure 1: Standard synthetic route. Spectral impurities often include residual cyclohexanamine

(multiplets at 1.1–2.6 ppm) or hydrolyzed acid precursor.

Mass Spectrometry (MS) Data
The mass spectrum serves as the primary confirmation of the halogenation pattern. The

presence of bromine creates a characteristic 1:1 isotopic doublet.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b7892102/docs?utm_src=pdf-body-img#technical-characterization-guide-3-bromo-n-cyclohexyl-5-fluorobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7892102?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Diagnostic Peaks (ESI+)
m/z Value Ion Identity Relative Intensity Interpretation

300.0
(

)

100%
Base peak for the

lighter isotope.

302.0
(

)

~98%

Characteristic 1:1 ratio

confirms mono-

bromination.

322.0 Variable

Sodium adduct

(common in

unbuffered LCMS).

217/219 ~20-40%

Fragment: Loss of

cyclohexyl ring

(leaving amide).

Fragmentation Logic
Under collision-induced dissociation (CID), the cyclohexyl ring is the first labile group to detach,

followed by the expulsion of CO from the amide.
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Parent Ion [M+H]+
m/z 300/302

Loss of Cyclohexene
[Ph-CONH2]+ core

m/z ~218/220

- C6H10

Acylium Ion
[Ph-CO]+ 

m/z ~201/203

- NH3

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Infrared Spectroscopy (IR)
IR data is critical for confirming the formation of the amide bond and the integrity of the

aromatic ring.
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Frequency (

)
Assignment Notes

3280 – 3320 N-H Stretch Medium, sharp band (Amide).

3050 – 3100 C-H Stretch (Ar) Weak aromatic protons.

2850 – 2930 C-H Stretch (Alk)

Strong bands from the

cyclohexyl ring (

).

1640 – 1655 C=O Stretch
Amide I Band. Strong

diagnostic peak.

1530 – 1550 N-H Bend Amide II Band.

1100 – 1250 C-F Stretch
Strong, broad band

characteristic of aryl fluorides.

Nuclear Magnetic Resonance (NMR)
The 1,3,5-substitution pattern results in distinct splitting due to scalar coupling between protons

and the fluorine atom (

).

NMR (400 MHz, )
Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).
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Shift (

ppm)
Mult. Integ. Assignment

Coupling
Constants (

) & Analysis

7.65 s (br) 1H H-2

Positioned

between Br and

Amide. Appears

as a triplet-like

singlet due to

small meta-

couplings (

Hz).

7.52 dt 1H H-4

Positioned

between Br and

F. Doublet due to

F (

Hz) + triplet due

to meta H.

7.28 dt 1H H-6

Positioned

between F and

Amide. Doublet

due to F (

Hz) + triplet due

to meta H.

6.05 d (br) 1H NH

Amide proton.

Broad doublet

coupling to

cyclohexyl CH.

3.95 m 1H N-CH

Cyclohexyl

methine.

Deshielded by

nitrogen.
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2.00 – 1.10 m 10H Cyc-CH2
Cyclohexyl

envelope.

NMR (100 MHz, )
The carbon spectrum is dominated by C-F coupling, which splits aromatic carbon signals into

doublets.

Carbonyl (C=O): ~165.5 ppm (d,

Hz).

C-F (C-5): ~162.0 ppm (d,

Hz). Large coupling diagnostic of C-F bond.

C-Br (C-3): ~123.0 ppm (d,

Hz).

Aromatic CH: Doublets ranging 115–128 ppm due to

(20–25 Hz).

Cyclohexyl Carbons: ~49.0 (CH-N), 33.0, 25.5, 24.9 ppm.

NMR
Shift:

-110 to -112 ppm.

Pattern: Triplet (or dd) due to coupling with H-4 and H-6.

Experimental Protocols
To ensure reproducibility of the spectral data above, follow these standardized preparation

protocols.
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NMR Sample Preparation
Solvent:

(Chloroform-d) is preferred for resolution. Use

if solubility is poor, but expect the Amide NH peak to shift downfield (~8.5 ppm).

Concentration: 5–10 mg of compound in 0.6 mL solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr) from the

synthesis.

LC-MS Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 3 minutes.

Detection: UV at 254 nm and MS (ESI+).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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